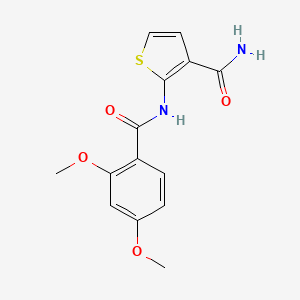
2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine. The synthetic strategy includes the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The chemical structure of “2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide” is characterized by a thiophene ring that is substituted with an amide group, a carboxamide group, and two methoxy groups. The molecular formula is C14H14N2O4S.Chemical Reactions Analysis
The compound has shown to inhibit cancer cell growth by inhibiting mitochondrial complex I . It has also been used as a starting material for the synthesis of other thiophene derivatives.Scientific Research Applications
Medicinal Chemistry
Anti-Inflammatory Properties: “2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide” exhibits potent anti-inflammatory effects. Researchers have investigated its ability to modulate inflammatory pathways, making it a promising candidate for treating inflammatory diseases such as arthritis, colitis, and dermatitis .
Anti-Cancer Activity: Studies suggest that this compound possesses anti-cancer properties. It may inhibit tumor growth by interfering with cell division or inducing apoptosis (programmed cell death). Researchers are exploring its potential as an adjunct therapy for various cancers .
Anti-Anxiety and Anti-Psychotic Effects: The compound’s unique structure may interact with neurotransmitter receptors, leading to anxiolytic and antipsychotic effects. Investigations are ongoing to understand its precise mechanisms and therapeutic applications in mental health .
Material Science
Organic Light-Emitting Diodes (OLEDs): “2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide” derivatives have been employed in the fabrication of OLEDs. Their electron-transporting properties contribute to efficient light emission, making them valuable components in display technologies .
Corrosion Inhibition
Metal Protection: In material science and engineering, thiophene derivatives, including our compound, serve as effective corrosion inhibitors. They form protective layers on metal surfaces, preventing corrosion and extending the lifespan of structures and equipment .
Pharmacological Exploration
Lead Molecule Search: Medicinal chemists utilize thiophene-based compounds to create combinatorial libraries and search for lead molecules. “2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide” represents an exciting structural prototype with potential therapeutic applications .
Therapeutic importance of synthetic thiophene - BMC Chemistry
Mechanism of Action
properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-8-3-4-9(11(7-8)20-2)13(18)16-14-10(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMUUNKWAYWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

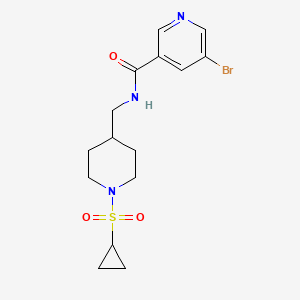

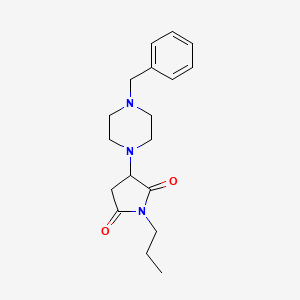
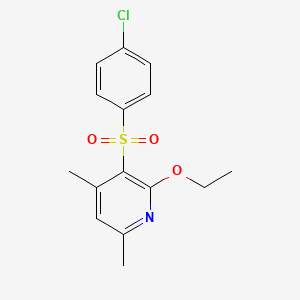
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2771022.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2771024.png)

![2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2771028.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)
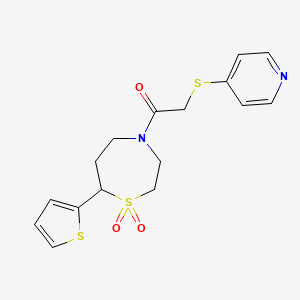
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2771035.png)